N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Structure-Activity Relationship SDHI Fungicide Pharmacophore Mapping

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (C₁₉H₁₉NO₄S, MW 357.4 g/mol) belongs to the 1,4-oxathiine heterocycle class but represents a structurally distinct departure from the classical carboxin/oxycarboxin fungicide pharmacophore. Rather than the 2-methyl-N-phenylcarboxamide arrangement of the commercial SDHI fungicides, this compound features a 3-phenyl substitution on the oxathiine ring coupled with an N-benzyl-N-methyl tertiary amide side chain, placing it within the emerging 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide scaffold that has attracted recent attention for carbonic anhydrase inhibition and divergent antifungal mechanisms.

Molecular Formula C19H19NO4S
Molecular Weight 357.4 g/mol
Cat. No. B12170599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Molecular FormulaC19H19NO4S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3
InChIInChI=1S/C19H19NO4S/c1-20(14-15-8-4-2-5-9-15)19(21)17-18(16-10-6-3-7-11-16)25(22,23)13-12-24-17/h2-11H,12-14H2,1H3
InChIKeyBXHIFTIWXUHCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (Oxathiine Sulfone Scaffold)


N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (C₁₉H₁₉NO₄S, MW 357.4 g/mol) belongs to the 1,4-oxathiine heterocycle class but represents a structurally distinct departure from the classical carboxin/oxycarboxin fungicide pharmacophore. Rather than the 2-methyl-N-phenylcarboxamide arrangement of the commercial SDHI fungicides, this compound features a 3-phenyl substitution on the oxathiine ring coupled with an N-benzyl-N-methyl tertiary amide side chain, placing it within the emerging 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide scaffold that has attracted recent attention for carbonic anhydrase inhibition and divergent antifungal mechanisms . The sulfone oxidation state (4,4-dioxide) distinguishes it from non-oxidized analogs and is known to confer altered metabolic stability and systemic mobility relative to the parent sulfide [1].

Why Carboxin or Oxycarboxin Cannot Substitute for N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide in Research Procurement


The classical oxathiine fungicides carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) and oxycarboxin (its 4,4-dioxide) share a conserved 2-methyl-oxathiine core and an anilide (NH–phenyl) side chain that form the basis of their SDHI (succinate dehydrogenase inhibitor) mechanism [1]. The target compound replaces both critical pharmacophoric elements: the 2-methyl group is substituted by a 3-phenyl ring, and the anilide NH is replaced by a tertiary N-benzyl-N-methyl amide. These two structural changes eliminate the anilide hydrogen-bond donor critical for SDHI binding at the ubiquinone reduction site and introduce a substantially different steric and electronic profile on the heterocyclic core [2]. Consequently, the compound is expected to exhibit a divergent biological target profile—preliminary evidence points toward carbonic anhydrase inhibition and non-SDHI antifungal mechanisms rather than classical SDHI activity—making interchange with carboxin or oxycarboxin scientifically invalid .

Quantitative Differentiation Evidence: N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide vs. Closest Analogs


Structural Divergence from SDHI Pharmacophore: Absence of Anilide NH and 2-Methyl Group Eliminates Canonical SDHI Binding

The target compound lacks the two structural features essential for binding to the ubiquinone reduction site of succinate dehydrogenase (complex II). Carboxin and oxycarboxin both retain the 2-methyl group on the oxathiine ring and the anilide –NH–Ph moiety; the NH proton forms a critical hydrogen bond within the SDHI binding pocket [1]. In the target compound, the 2-position methyl is replaced by a 3-phenyl substituent, and the amide nitrogen is fully substituted as N-benzyl-N-methyl, eliminating the H-bond donor. SAR studies from the foundational oxathiin literature demonstrate that substitutions on the aniline ring and modifications to the oxathiine core can dramatically redirect target selectivity, with certain analogs losing SDHI activity entirely while gaining activity against unrelated targets [2]. This structural divergence is quantitative: the target compound possesses zero hydrogen bond donors on the amide (vs. one in carboxin/oxycarboxin) and a calculated topological polar surface area (TPSA) that differs materially, altering membrane permeability and target engagement profiles [3].

Structure-Activity Relationship SDHI Fungicide Pharmacophore Mapping

Divergent Biological Target Engagement: 3-Phenyl-Oxathiine-2-Carboxamide Scaffold Shows Carbonic Anhydrase Inhibition vs. SDHI Activity of Carboxin

The 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide scaffold—of which the target compound is a direct N-benzyl-N-methyl derivative—has been associated with carbonic anhydrase (CA) inhibitory activity rather than SDHI inhibition, representing a fundamentally different biochemical target . Carboxin, by contrast, is a validated SDHI with an I₅₀ of 0.32–0.5 μM against Rhizoctonia solani mitochondrial succinate dehydrogenase [1]. The dioxide analog oxycarboxin is consistently less potent than carboxin at the SDH enzyme level (oxycarboxin was less effective than carboxin in inhibiting succinate oxidation across all substrates tested in Micrococcus denitrificans membranes) [2], yet both retain the canonical SDHI mechanism. The target compound's 3-phenyl substitution pattern and tertiary amide architecture are not represented among known SDHI-active oxathiines, which uniformly require the 2-methyl and anilide motifs as revealed by systematic SAR [3].

Carbonic Anhydrase Inhibition Target Selectivity Antifungal Mechanism

Sulfone Oxidation State Influences Systemic Mobility and Metabolic Stability: 4,4-Dioxide vs. Non-Oxidized Analogs

The 4,4-dioxide (sulfone) oxidation state of the target compound is a critical determinant of biological performance that differentiates it from non-oxidized 3-phenyl-oxathiine analogs. In the carboxin/oxycarboxin pair, oxidation of the sulfur from sulfide (carboxin) to sulfone (oxycarboxin) transforms the in vivo efficacy profile: carboxin shows poor activity against rust fungi (Puccinia striiformis) while oxycarboxin demonstrates excellent rust control, eradicating Urocystis agropyri [1]. The monoxide form (F831) was superior to carboxin for rust but inferior to oxycarboxin across all three diseases tested (stripe rust, stripe smut, flag smut), establishing a rank order where the sulfone is optimal for rust control [1]. Furthermore, non-oxidized analogs with phenyl ring substitutions generally exhibit serious reduction or loss of activity against all three diseases [1]. This class-level evidence indicates that the 4,4-dioxide oxidation state is essential for systemic mobility and curative activity in planta, and that non-oxidized 3-phenyl-oxathiine-2-carboxamide congeners (e.g., CAS 1010884-80-6) would be expected to show inferior systemic performance .

Systemic Fungicide Metabolic Stability Sulfone Pharmacophore

N-Benzyl-N-Methyl Substitution Confers Altered Lipophilicity and Metabolic Profile Relative to N-Phenyl Anilide Comparators

The N-benzyl-N-methyl tertiary amide in the target compound introduces a distinct lipophilicity and metabolic stability profile compared to the N-phenyl secondary anilide of carboxin and oxycarboxin. Carboxin has a measured log P of 2.2 and water solubility of 199 ppm at 25 °C [1]. The replacement of the anilide –NH–Ph moiety with –N(CH₃)(CH₂Ph) eliminates a metabolic weak point (anilide N-dearylation or N-hydroxylation), adds a benzylic methylene group susceptible to CYP-mediated oxidation but resistant to hydrolytic cleavage, and increases the calculated log P. For the closely related N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide scaffold, PubChem computed XLogP3-AA = 3.5 [2]. The target compound, lacking the additional furan ring and chlorine atom, is expected to have an intermediate log P between carboxin (2.2) and the bis-substituted analog (~3.5), consistent with enhanced membrane partitioning relative to carboxin [2]. Additionally, the tertiary amide confers resistance to amidase-mediated hydrolysis—a clearance pathway relevant to anilide fungicides—potentially extending functional half-life in biological matrices [3].

Physicochemical Properties Metabolic Stability logP

3-Phenyl Substituent Expands Aromatic Surface for π-Stacking Interactions Relative to 2-Methyl in Carboxin/Oxycarboxin

The replacement of the 2-methyl group (van der Waals volume ≈ 13.67 cm³/mol) with a 3-phenyl ring (≈ 45.84 cm³/mol) increases the aromatic surface area of the oxathiine core by approximately 3.4-fold, creating an extended π-system capable of participating in edge-to-face or face-to-face aromatic stacking interactions with protein targets [1]. In the classical oxathiine SDHI binding mode, the 2-methyl group occupies a small hydrophobic pocket within the ubiquinone binding site; the bulkier 3-phenyl substituent is sterically incompatible with this pocket, providing a structural rationale for the loss of SDHI activity and redirection toward alternative targets such as carbonic anhydrases [2]. The SAR from Hardison (1971) demonstrates that non-oxidized analogs with 2′-phenyl substitution (F427) suffer serious reduction or loss of activity against all three tested diseases, confirming that phenyl substitution at the oxathiine ring dramatically alters the activity spectrum [3].

Ligand-Receptor Interactions π-Stacking Scaffold Hopping

High-Value Procurement Scenarios for N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide


Carbonic Anhydrase Isoform Selectivity Profiling Using the 3-Phenyl-Oxathiine-2-Carboxamide 4,4-Dioxide Scaffold

The 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide scaffold has been associated with carbonic anhydrase (CA) inhibitory activity . The target compound, as an N-benzyl-N-methyl derivative, provides a tool for probing CA isoform selectivity, particularly the tumor-associated isoforms CA IX and CA XII for which related oxathiine sulfone scaffolds have shown selective inhibition [1]. The tertiary amide architecture eliminates the anilide NH hydrogen-bond donor that anchors carboxin/oxycarboxin to SDHI, redirecting binding toward CA active-site zinc coordination or hydrophobic pocket occupancy . This compound is appropriate for CA inhibition screening panels where the classical oxathiine SDHI pharmacophore is irrelevant.

Non-SDHI Antifungal Mechanism-of-Action Studies in Basidiomycete and Ascomycete Pathogens

Carboxin (I₅₀ = 0.32–0.5 μM against R. solani SDH) and oxycarboxin are established SDHI fungicides [2]. The target compound's structural divergence (3-phenyl instead of 2-methyl; N-benzyl-N-methyl instead of N-phenyl) predicts loss of SDHI binding and a distinct antifungal mechanism [3]. Use in comparative growth inhibition assays against carboxin-sensitive and carboxin-resistant fungal isolates can identify non-SDHI antifungal pathways. The 4,4-dioxide oxidation state is critical for systemic mobility in planta, as established by the carboxin/oxycarboxin/monoxide rank-order studies [4].

Oxathiine Scaffold-Hopping Library Design for Agrochemical Lead Discovery

The 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide chemotype represents a scaffold-hop from the classical 2-methyl-1,4-oxathiin-3-carboxamide SDHI pharmacophore. The target compound combines three structural innovations simultaneously: (i) relocation of the aryl substituent from the amide nitrogen to the oxathiine ring 3-position, (ii) tertiary amide formation, and (iii) sulfone oxidation. The foundational SAR by Snel et al. (1970) established that the 3′-methyl analog of carboxin was the only compound surpassing carboxin in fungitoxicity, indicating that substituent position on the heterocyclic core is a key determinant of potency [3]. Hardison (1971) further demonstrated that phenyl-substituted analogs exhibit disease-specific activity spectra distinct from the carboxin/oxycarboxin pair [4]. This compound serves as a versatile intermediate for parallel derivatization of the benzyl group, the N-methyl group, or the 3-phenyl ring.

Metabolic Stability Comparisons: Tertiary Amide vs. Secondary Anilide in Oxathiine Series

The replacement of the secondary anilide in carboxin/oxycarboxin with a tertiary N-benzyl-N-methyl amide eliminates the hydrolytically labile anilide bond and removes a site for N-dearylation or N-hydroxylation [2]. Carboxin has a defined physicochemical profile (log P 2.2, water solubility 199 ppm) [5], while related N,N-disubstituted 3-phenyl-oxathiine-2-carboxamide 4,4-dioxides exhibit computed log P values of approximately 3.5 [6], consistent with enhanced membrane partitioning. Comparative metabolic stability assays (liver microsomes, soil microbial degradation) between the target compound and carboxin can quantify the impact of tertiary amide substitution on compound longevity—a parameter directly relevant to agrochemical lead optimization.

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